molecular formula C13H15FN4 B11797007 3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B11797007
M. Wt: 246.28 g/mol
InChI Key: QZKOXNHSSOVKAP-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with a 4-fluorophenyl group. This structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of the triazole and fluorophenyl groups.

The 4-fluorophenyl substituent introduces electron-withdrawing effects, which may enhance binding affinity and metabolic stability compared to non-halogenated analogs. Piperidine derivatives with triazole scaffolds are also explored for antimicrobial, antiviral, and anticancer activities .

Properties

Molecular Formula

C13H15FN4

Molecular Weight

246.28 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]piperidine

InChI

InChI=1S/C13H15FN4/c14-11-3-5-12(6-4-11)18-9-16-17-13(18)10-2-1-7-15-8-10/h3-6,9-10,15H,1-2,7-8H2

InChI Key

QZKOXNHSSOVKAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=CN2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves the cyclocondensation of piperidine-3-carbonitrile 1 with 4-fluorophenylhydrazine 2 in refluxing ethanol. The reaction proceeds via an amidrazone intermediate 3 , which undergoes intramolecular cyclization to yield the target compound 4 (Scheme 1).

Scheme 1:
Piperidine-3-carbonitrile+4-FluorophenylhydrazinerefluxEthanol3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine\text{Piperidine-3-carbonitrile} + \text{4-Fluorophenylhydrazine} \xrightarrow[\text{reflux}]{\text{Ethanol}} \text{this compound}

Key parameters:

  • Molar ratio: 1:1.1 (carbonitrile to hydrazine)

  • Reaction time: 12–18 hours

  • Yield: 55–65% after recrystallization from ethanol.

Characterization Data

  • IR (KBr): Absence of nitrile stretch (~2160 cm1^{-1}), confirming cyclization.

  • 1^1H-NMR (500 MHz, DMSO-d6_6): δ 8.21 (s, 1H, triazole-H), 7.85–7.72 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 3.45–3.30 (m, 2H, piperidine-H), 2.95–2.80 (m, 2H), 2.10–1.95 (m, 1H), 1.85–1.60 (m, 4H).

Hydrazinolysis of Piperidine-3-Carbothioamide

Synthetic Pathway

Piperidine-3-carbothioamide 5 , synthesized from piperidine-3-carboxylic acid using Lawesson’s reagent, reacts with 4-fluorophenylhydrazine 2 in acidic media to form a thiosemicarbazide intermediate 6 . Cyclization under thermal conditions affords the triazole core (Scheme 2).

Scheme 2:
Piperidine-3-carbothioamide+4-FluorophenylhydrazineHCl, ΔEthanolThiosemicarbazideRefluxTarget Compound\text{Piperidine-3-carbothioamide} + \text{4-Fluorophenylhydrazine} \xrightarrow[\text{HCl, Δ}]{\text{Ethanol}} \text{Thiosemicarbazide} \xrightarrow{\text{Reflux}} \text{Target Compound}

Optimized conditions:

  • Acid catalyst: 1M HCl

  • Temperature: 80°C for cyclization

  • Yield: 60–70%.

Side Reactions and Mitigation

Competing formation of 1,3,4-thiadiazole derivatives is minimized by maintaining a slight excess of hydrazine (1.2 equiv) and rigorous exclusion of moisture.

Multi-Step Synthesis via Sulfonamide Intermediates

Stepwise Methodology

This route employs piperidine-3-sulfonamide 7 as a starting material. Treatment with dimethyl N-cyanoiminodithiocarbonate 8 in acetone forms methyl N-cyanoimidothioate 9 , which undergoes hydrazinolysis to yield the triazole (Scheme 3).

Scheme 3:
Piperidine-3-sulfonamideK2CO3Dimethyl N-cyanoiminodithiocarbonateMethyl N-cyanoimidothioaterefluxHydrazine hydrateTarget Compound\text{Piperidine-3-sulfonamide} \xrightarrow[\text{K}_2\text{CO}_3]{\text{Dimethyl N-cyanoiminodithiocarbonate}} \text{Methyl N-cyanoimidothioate} \xrightarrow[\text{reflux}]{\text{Hydrazine hydrate}} \text{Target Compound}

Critical adjustments:

  • Solvent: Acetonitrile for improved solubility of intermediates.

  • Yield: 40–50% after column chromatography (SiO2_2, CH2_2Cl2_2/MeOH 9:1).

Metal-Catalyzed Cross-Coupling of Halogenated Intermediates

Suzuki-Miyaura Coupling Approach

A halogenated precursor, 3-(4-chloro-4H-1,2,4-triazol-3-yl)piperidine 10 , is subjected to Suzuki-Miyaura coupling with 4-fluorophenylboronic acid 11 using Pd(PPh3_3)4_4 as a catalyst (Scheme 4).

Scheme 4:
3-(4-Chloro-triazol-3-yl)piperidine+4-Fluorophenylboronic acidPd(PPh3)4Na2CO3,DMETarget Compound\text{3-(4-Chloro-triazol-3-yl)piperidine} + \text{4-Fluorophenylboronic acid} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Na}_2\text{CO}_3, \text{DME}} \text{Target Compound}

Optimized parameters:

  • Catalyst loading: 5 mol%

  • Temperature: 90°C, 24 hours

  • Yield: 70–75%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey AdvantagesLimitationsYield (%)
CyclocondensationPiperidine-3-carbonitrile, hydrazineShort reaction time, minimal purificationRequires anhydrous conditions55–65
HydrazinolysisPiperidine-3-carbothioamideHigh regioselectivityRisk of thiadiazole byproducts60–70
Sulfonamide routePiperidine-3-sulfonamideCompatibility with diverse substituentsMulti-step, lower yields40–50
Cross-couplingHalogenated triazole, boronic acidScalability, functional group toleranceRequires palladium catalyst70–75

Mechanistic Insights and Optimization Strategies

Cyclization Kinetics

The rate-determining step in cyclocondensation (Method 1) is the nucleophilic attack of the hydrazine nitrogen on the carbonitrile carbon. Polar aprotic solvents (e.g., DMF) accelerate this step but may reduce yield due to side reactions.

Solvent Effects

Ethanol and acetonitrile are preferred for their ability to dissolve both hydrophilic (hydrazine) and hydrophobic (aryl) components. Methanol decreases cyclization efficiency due to competitive esterification.

Catalytic Enhancements

In cross-coupling (Method 4), adding 1,2-dimethoxyethane (DME) as a co-solvent improves catalyst stability. Microwave irradiation reduces reaction time to 4 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(3-(4-(3-(4-Chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine (3m)
  • Structure: Features a 4-chlorophenyl group on the triazole ring and a phenoxypropyl-piperidine chain.
  • Activity: Exhibits potent H3R antagonism (IC50 = 5.92 nM), outperforming non-halogenated analogs. The chloro group enhances lipophilicity and π-π stacking interactions compared to the fluoro analog .
  • Key Difference : The chloro substituent increases molecular weight (MW = 396.92 g/mol) and may affect toxicity profiles compared to the lighter fluorine atom.
4-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride
  • Structure : Substitutes the fluorophenyl group with a cyclopropyl ring.
  • Activity: Limited H3R data available, but cyclopropyl groups are known to improve metabolic stability by reducing oxidative metabolism. The smaller size of cyclopropyl may reduce steric hindrance in binding pockets .
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
  • Structure : Replaces the fluorophenyl group with a methyl substituent.
  • Activity : Methyl groups increase hydrophobicity but lack the electronic effects of fluorine. Such analogs typically show moderate H3R antagonism (e.g., IC50 ≈ 0.127 mM for piperidine derivatives) .
  • Key Difference : Reduced polarity and hydrogen-bonding capacity compared to fluorophenyl derivatives, leading to lower potency.

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Triazole-Piperidine Derivatives
Compound Substituent Molecular Weight (g/mol) H3R IC50 (nM) LogP* Key Feature
Target Compound 4-Fluorophenyl ~277.3 Not Reported ~2.5 (est.) High electronegativity, CNS penetration
3m 4-Chlorophenyl 396.92 5.92 ~3.8 Enhanced lipophilicity
4-Cyclopropyl analog Cyclopropyl 265.18 N/A ~1.2 Metabolic stability
4-Methyl analog Methyl ~165.2 127,000 ~0.9 Reduced steric bulk

*LogP estimated using fragment-based methods.

Key Findings from Research

Electron-Withdrawing Groups : Fluorine and chlorine substituents on the triazole ring significantly enhance H3R antagonism compared to methyl or cyclopropyl groups. The 4-fluorophenyl group balances lipophilicity (LogP ≈ 2.5) and electronic effects, favoring blood-brain barrier penetration .

Piperidine Flexibility: Piperidine’s conformational flexibility allows optimal positioning of the triazole moiety in receptor binding sites. Derivatives with rigid substituents (e.g., phenoxypropyl chains) show reduced activity .

Metabolic Stability : Fluorine’s resistance to oxidation improves metabolic stability, making the target compound more viable for oral administration than chlorinated analogs, which may accumulate in lipid-rich tissues .

Biological Activity

3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15FN4C_{14}H_{15}FN_4 with a molecular weight of 256.29 g/mol. The presence of the fluorophenyl and triazole moieties suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the triazole structure. For instance, research on various triazole derivatives has demonstrated significant cytotoxic effects against several cancer cell lines.

Case Study: Synthesis and Activity Evaluation

A study synthesized a series of triazole derivatives, including those similar to this compound. The cytotoxic activity was assessed using the sulforhodamine B (SRB) assay across different cancer cell lines such as HeLa (cervical), MCF-7 (breast), and 143B (osteosarcoma). Notably, compounds demonstrated IC50 values ranging from 0.97 to 3.61 μM against these cell lines, indicating potent anticancer activity compared to standard treatments like cytarabine .

CompoundCell LineIC50 (μM)
3-(4-(4-Fluorophenyl)-triazole)HeLa2.58
3-(4-(4-Fluorophenyl)-triazole)MCF-73.61
N-n-propyl phosphoramidate derivative143B0.97

Antimicrobial Activity

In addition to its anticancer potential, compounds containing the triazole moiety have shown antimicrobial activity. Research indicates that derivatives of triazoles can inhibit the growth of various bacteria and fungi.

Research Findings

A synthesis study evaluated the antimicrobial activities of several triazole derivatives against common pathogens such as Staphylococcus aureus and Enterobacter faecalis. The results indicated that certain derivatives exhibited moderate to high antimicrobial properties, suggesting that modifications in the triazole structure can enhance activity against specific microorganisms .

CompoundMicroorganismActivity Level
Triazole derivative AStaphylococcus aureusModerate
Triazole derivative BEnterobacter faecalisHigh

The mechanism by which this compound exerts its biological effects is likely multifaceted. The triazole ring can interact with biological macromolecules like proteins and nucleic acids, potentially disrupting cellular processes involved in proliferation and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and coupling with piperidine derivatives. Key steps include:

  • Use of phosphorus oxychloride (POCl₃) for cyclization reactions to form the triazole ring .
  • Solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for coupling intermediates .
  • Purification via recrystallization or column chromatography to achieve >95% purity .
    • Critical Factors : Reaction temperature (often 80–120°C), stoichiometric ratios of reactants, and inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. What structural features of this compound contribute to its biological activity?

  • Methodological Answer :

  • The 4-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, as observed in antifungal assays .
  • The piperidine ring introduces conformational flexibility, enabling interactions with diverse biological targets (e.g., kinases, GPCRs) .
  • The triazole core facilitates hydrogen bonding and π-π stacking, critical for antimicrobial activity .

Q. What in vitro models are appropriate for initial screening of antimicrobial activity?

  • Methodological Answer :

  • Antifungal assays : Use Candida albicans and Aspergillus niger strains with broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) .
  • Bacterial models : Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains, with agar diffusion or resazurin-based viability assays .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., CYP51 for antifungals). Key parameters include binding energy (ΔG) and root-mean-square deviation (RMSD) .
  • QSAR studies : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity using Hammett constants or DFT calculations .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify critical binding residues .

Q. How do substitution patterns on the triazole ring influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., fluorine at the para-position) enhance antifungal activity by increasing membrane permeability, as shown in MIC reductions from 32 µg/mL to 8 µg/mL .
  • Bulkier substituents (e.g., ethyl or cyclopropyl groups) reduce activity due to steric hindrance in target binding pockets .
  • Sulfur-containing groups (e.g., sulfanyl) improve metabolic stability but may reduce solubility, requiring formulation optimization .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Standardize assays : Variability in MIC values often arises from differences in inoculum size or growth media. Adopt CLSI/EUCAST guidelines for reproducibility .
  • Control for stereochemistry : Use chiral HPLC or X-ray crystallography to verify enantiopurity, as racemic mixtures may obscure activity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

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